Cas no 774511-83-0 (3-(1H-1,2,4-triazol-1-yl)piperidine)

3-(1H-1,2,4-triazol-1-yl)piperidine Chemical and Physical Properties
Names and Identifiers
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- Piperidine,3-(1H-1,2,4-triazol-1-yl)-
- Piperidine, 3-(1H-1,2,4-triazol-1-yl)- (9CI)
- 3-(1H-1,2,4-Triazol-1-yl)piperidine
- ZFB51183
- SB41454
- BS-41785
- 774511-83-0
- EN300-71194
- 3-(1,2,4-triazol-1-yl)piperidine
- FT-0760472
- CS-0036668
- MFCD14632032
- CS1734
- AKOS010602526
- 1-(piperidin-3-yl)-1h-1,2,4-triazole
- DA-02885
- 3-(1H-1,2,4-triazol-1-yl)piperidine
-
- MDL: MFCD14632032
- Inchi: InChI=1S/C7H12N4/c1-2-7(4-8-3-1)11-6-9-5-10-11/h5-8H,1-4H2
- InChI Key: BXSGLNRNBMUCIM-UHFFFAOYSA-N
- SMILES: C1CC(CNC1)N2C=NC=N2
Computed Properties
- Exact Mass: 152.106196400g/mol
- Monoisotopic Mass: 152.106196400g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 128
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0
- Topological Polar Surface Area: 42.7Ų
3-(1H-1,2,4-triazol-1-yl)piperidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM179680-250mg |
3-(1H-1,2,4-Triazol-1-yl)piperidine |
774511-83-0 | 95% | 250mg |
$533 | 2021-08-05 | |
eNovation Chemicals LLC | Y1265716-250mg |
Piperidine, 3-(1H-1,2,4-triazol-1-yl)- (9CI) |
774511-83-0 | 98% | 250mg |
$190 | 2024-06-06 | |
abcr | AB452498-1g |
3-(1H-1,2,4-Triazol-1-yl)piperidine, 95%; . |
774511-83-0 | 95% | 1g |
€736.00 | 2025-02-21 | |
Chemenu | CM179680-1g |
3-(1H-1,2,4-Triazol-1-yl)piperidine |
774511-83-0 | 95% | 1g |
$995 | 2021-08-05 | |
Alichem | A129007278-1g |
3-(1H-1,2,4-Triazol-1-yl)piperidine |
774511-83-0 | 95% | 1g |
$354.04 | 2023-09-01 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWB100448-1G |
3-(1H-1,2,4-triazol-1-yl)piperidine |
774511-83-0 | 95% | 1g |
¥ 2,547.00 | 2023-04-13 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWB100448-100MG |
3-(1H-1,2,4-triazol-1-yl)piperidine |
774511-83-0 | 95% | 100MG |
¥ 561.00 | 2023-04-13 | |
ChemScence | CS-0036668-1g |
3-(1H-1,2,4-Triazol-1-yl)piperidine |
774511-83-0 | 1g |
$633.0 | 2022-04-26 | ||
Enamine | EN300-71194-10.0g |
3-(1H-1,2,4-triazol-1-yl)piperidine |
774511-83-0 | 95% | 10.0g |
$2638.0 | 2023-02-12 | |
Aaron | AR00GIY5-250mg |
Piperidine, 3-(1H-1,2,4-triazol-1-yl)- (9CI) |
774511-83-0 | 98% | 250mg |
$183.00 | 2025-01-24 |
3-(1H-1,2,4-triazol-1-yl)piperidine Related Literature
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1. Stapling of unprotected helical peptides via photo-induced intramolecular thiol–yne hydrothiolation†Yuan Tian,Jingxu Li,Hui Zhao,Xiangze Zeng,Dongyuan Wang,Qisong Liu,Xiaogang Niu,Xuhui Huang,Naihan Xu,Zigang Li Chem. Sci., 2016,7, 3325-3330
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Susumu Arimori,Matthew G. Davidson,Thomas M. Fyles,Thomas G. Hibbert,Tony D. James,Gabriele I. Kociok-Köhn Chem. Commun., 2004, 1640-1641
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Kinga Suwinska,Anthony W. Coleman CrystEngComm, 2008,10, 1302-1304
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Zhanning Liu,Chenxi Liu,Qiang Li,Jun Chen,Xianran Xing Phys. Chem. Chem. Phys., 2017,19, 24436-24439
Additional information on 3-(1H-1,2,4-triazol-1-yl)piperidine
Research Brief on 3-(1H-1,2,4-triazol-1-yl)piperidine (CAS: 774511-83-0): Recent Advances and Applications in Chemical Biology and Medicine
3-(1H-1,2,4-triazol-1-yl)piperidine (CAS: 774511-83-0) is a heterocyclic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its versatile pharmacological properties. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and potential therapeutic applications. The compound's unique structure, featuring a piperidine ring linked to a 1,2,4-triazole moiety, makes it a promising scaffold for drug discovery, particularly in the development of antifungal, antiviral, and anticancer agents.
Recent studies have explored the synthetic pathways for 3-(1H-1,2,4-triazol-1-yl)piperidine, with a focus on optimizing yield and purity. One notable approach involves the nucleophilic substitution reaction between 1,2,4-triazole and a suitably functionalized piperidine derivative. Advances in catalytic methods, such as the use of palladium-based catalysts, have improved the efficiency of these synthetic routes. Additionally, computational chemistry tools have been employed to predict the compound's reactivity and stability, aiding in the design of more efficient synthesis protocols.
The biological activity of 3-(1H-1,2,4-triazol-1-yl)piperidine has been extensively investigated, particularly its role as a potential antifungal agent. Studies have demonstrated its efficacy against Candida albicans and Aspergillus fumigatus, with mechanisms of action involving inhibition of fungal cytochrome P450 enzymes. Furthermore, the compound has shown promise in antiviral research, with preliminary data indicating activity against RNA viruses such as influenza and SARS-CoV-2. These findings highlight its potential as a broad-spectrum antimicrobial agent.
In the realm of oncology, 3-(1H-1,2,4-triazol-1-yl)piperidine has been evaluated for its anticancer properties. Research has revealed its ability to inhibit key signaling pathways involved in tumor proliferation, such as the PI3K/AKT/mTOR axis. In vitro studies using cancer cell lines have shown dose-dependent cytotoxicity, while in vivo models have demonstrated reduced tumor growth with minimal off-target effects. These results suggest that the compound could serve as a lead structure for the development of novel anticancer therapies.
Despite these promising findings, challenges remain in the clinical translation of 3-(1H-1,2,4-triazol-1-yl)piperidine. Issues such as bioavailability, metabolic stability, and potential toxicity need to be addressed through further preclinical studies. Recent efforts have focused on structural modifications to enhance its pharmacokinetic profile, including the introduction of solubilizing groups and the exploration of prodrug strategies. Collaborative research between academia and industry will be crucial to overcoming these hurdles and advancing the compound toward clinical trials.
In conclusion, 3-(1H-1,2,4-triazol-1-yl)piperidine (CAS: 774511-83-0) represents a promising candidate for drug development across multiple therapeutic areas. Its diverse biological activities, coupled with advances in synthetic chemistry and computational modeling, position it as a valuable tool for chemical biology and medicinal chemistry research. Future studies should prioritize the optimization of its pharmacological properties and the exploration of its mechanisms of action to unlock its full therapeutic potential.
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